molecular formula C23H20N2O4 B2913202 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide CAS No. 921891-82-9

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide

Cat. No. B2913202
CAS RN: 921891-82-9
M. Wt: 388.423
InChI Key: VSSPCYDMUDXIJV-UHFFFAOYSA-N
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Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.423. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization

  • Dibenzo[b,f][1,4]oxazepines and related compounds have been synthesized and characterized pharmacologically, focusing on their interactions with histamine receptors and selected aminergic GPCRs. These studies reveal the significance of chlorine substitution patterns on pharmacological activity, including selectivity and specificity towards certain receptors, highlighting the role of dibenzo[b,f][1,4]oxazepine derivatives in medicinal chemistry and drug development (Naporra et al., 2016).

Antiallergic Activity

  • The synthesis and evaluation of antiallergic activities of 11-substituted 6,11-dihydrodibenz[b,e]oxepin derivatives have been reported. These compounds exhibit potent inhibitory effects on passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction, indicating their potential as antiallergic agents (Ohshima et al., 1992).

Oxidation and Synthetic Applications

  • The oxidation of dibenz[b,f][1,4]oxazepines by peracetic acid has been explored, leading to the formation of variously substituted products. This study not only provides insights into the chemical behavior of these compounds but also opens avenues for their utilization in synthetic organic chemistry (Brewster et al., 1976).

Novel Synthesis Approaches

  • An efficient method for assembling novel and diversified benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones, has been established. This biomass-involved strategy highlights the versatility of dibenzo[b,f][1,4]oxazepine derivatives in the construction of complex molecular architectures with potential biological activities (Zhang et al., 2015).

Asymmetric Alkynylation

  • The asymmetric alkynylation of seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines has been successfully achieved, leading to the synthesis of optically active derivatives. This study not only demonstrates the synthetic utility of these compounds but also their potential in the development of chiral molecules (Ren et al., 2014).

properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-14-3-7-17(8-4-14)28-13-22(26)24-16-6-10-20-18(12-16)23(27)25-19-11-15(2)5-9-21(19)29-20/h3-12H,13H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSPCYDMUDXIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide

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